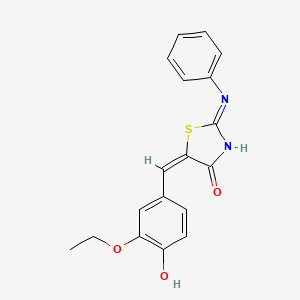

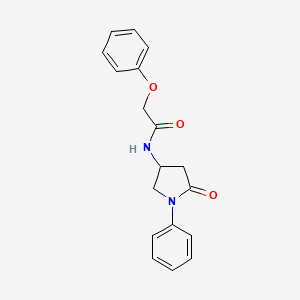

(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on synthesizing derivatives of thiazolidine and investigating their molecular structures. For instance, the synthesis of new derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has been explored, showing antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018)(Trotsko et al., 2018). Similarly, the synthesis and structure of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones have been documented, contributing to the understanding of their structural properties through elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010)(Popov-Pergal et al., 2010).

Anticancer Activity

A significant area of research has been the investigation of anticancer properties of thiazolidinone derivatives. A study found that certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) can effectively induce apoptosis in cancer cells, showing potential as anticancer agents (Wu et al., 2006)(Wu et al., 2006).

Antimicrobial Activities

The antimicrobial potential of thiazolidinone derivatives has also been a focal point. For example, synthesized compounds have demonstrated antibacterial activity, suggesting their application as antimicrobial agents (Patel et al., 2010)(Patel et al., 2010). Another study presented the synthesis and antimicrobial activities of 8-ethoxycoumarin derivatives, highlighting the broad spectrum of biological activities associated with thiazolidinone derivatives (Mohamed et al., 2012)(Mohamed et al., 2012).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions of thiazolidinone derivatives with biological targets. A study on the spectroscopic studies and docking of a thiazolidin-4-one derivative provided insights into its potential biological interactions (Djafri et al., 2020)(Djafri et al., 2020).

Propiedades

IUPAC Name |

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-2-23-15-10-12(8-9-14(15)21)11-16-17(22)20-18(24-16)19-13-6-4-3-5-7-13/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMPYCLZAXOVNI-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)

![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)

![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)

![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)